![molecular formula C24H17N3O2 B444678 1-(4-{[(2Z)-3-(1H-1,3-BENZODIAZOL-2-YL)-2H-CHROMEN-2-YLIDENE]AMINO}PHENYL)ETHAN-1-ONE](/img/structure/B444678.png)
1-(4-{[(2Z)-3-(1H-1,3-BENZODIAZOL-2-YL)-2H-CHROMEN-2-YLIDENE]AMINO}PHENYL)ETHAN-1-ONE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-{[(2Z)-3-(1H-1,3-BENZODIAZOL-2-YL)-2H-CHROMEN-2-YLIDENE]AMINO}PHENYL)ETHAN-1-ONE is a complex organic compound that features both benzimidazole and chromene moieties. These structures are known for their significant biological and chemical properties, making this compound a subject of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-{[(2Z)-3-(1H-1,3-BENZODIAZOL-2-YL)-2H-CHROMEN-2-YLIDENE]AMINO}PHENYL)ETHAN-1-ONE typically involves multi-step reactions. One common method includes the condensation of 3-(1H-benzimidazol-2-yl)-2H-chromen-2-ylidene with 4-aminoacetophenone under reflux conditions in ethanol . The reaction is monitored using thin-layer chromatography (TLC) and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Solvent recovery systems and waste management protocols are also implemented to ensure environmental compliance.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-{[(2Z)-3-(1H-1,3-BENZODIAZOL-2-YL)-2H-CHROMEN-2-YLIDENE]AMINO}PHENYL)ETHAN-1-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzimidazole moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzimidazole derivatives.
Aplicaciones Científicas De Investigación
1-(4-{[(2Z)-3-(1H-1,3-BENZODIAZOL-2-YL)-2H-CHROMEN-2-YLIDENE]AMINO}PHENYL)ETHAN-1-ONE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of advanced materials and dyes.
Mecanismo De Acción
The compound exerts its effects through various mechanisms:
Molecular Targets: It interacts with enzymes and receptors, inhibiting their activity.
Pathways Involved: It can modulate signaling pathways involved in cell proliferation and apoptosis, making it a potential candidate for anticancer therapy.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(4-{[3-(1H-benzimidazol-2-yl)-2H-chromen-2-ylidene]amino}phenyl)methanone
- 1-(4-{[3-(1H-benzimidazol-2-yl)-2H-chromen-2-ylidene]amino}phenyl)propanone
Uniqueness
1-(4-{[(2Z)-3-(1H-1,3-BENZODIAZOL-2-YL)-2H-CHROMEN-2-YLIDENE]AMINO}PHENYL)ETHAN-1-ONE is unique due to its specific combination of benzimidazole and chromene structures, which confer distinct biological activities and chemical reactivity .
Propiedades
Fórmula molecular |
C24H17N3O2 |
|---|---|
Peso molecular |
379.4g/mol |
Nombre IUPAC |
1-[4-[[3-(1H-benzimidazol-2-yl)chromen-2-ylidene]amino]phenyl]ethanone |
InChI |
InChI=1S/C24H17N3O2/c1-15(28)16-10-12-18(13-11-16)25-24-19(14-17-6-2-5-9-22(17)29-24)23-26-20-7-3-4-8-21(20)27-23/h2-14H,1H3,(H,26,27) |
Clave InChI |
YGNGGFUKXFISLL-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC=C(C=C1)N=C2C(=CC3=CC=CC=C3O2)C4=NC5=CC=CC=C5N4 |
SMILES canónico |
CC(=O)C1=CC=C(C=C1)N=C2C(=CC3=CC=CC=C3O2)C4=NC5=CC=CC=C5N4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


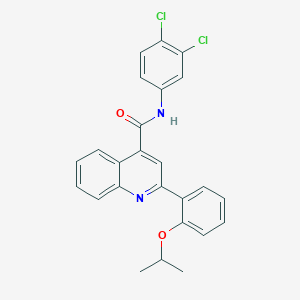
![3,4-Dichloro-N-(2,6-dimethylphenyl)benzo[b]thiophene-2-carboxamide](/img/structure/B444596.png)
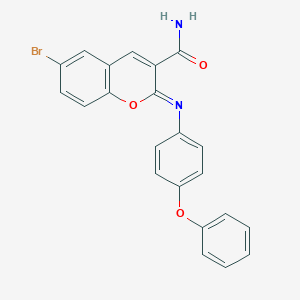
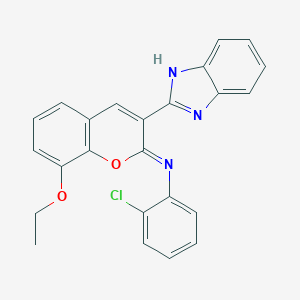
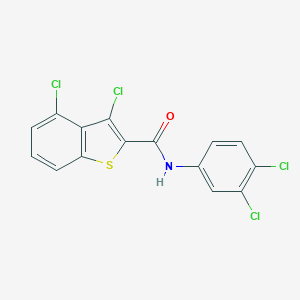
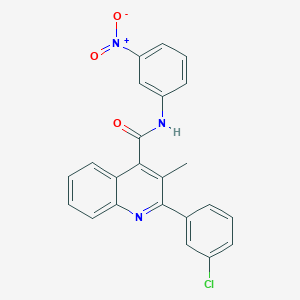
![(2Z)-N-(4-fluorophenyl)-2-[(2-methoxyphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B444607.png)
![(2Z)-N-acetyl-8-ethoxy-2-[(3-methylphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B444609.png)
![isopropyl 2-{[(2-chlorophenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B444613.png)
![10-(1-Methylethylidene)-4-(1,3-thiazol-2-yl)-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione](/img/structure/B444615.png)
![Ethyl 2-[(cyclobutylcarbonyl)amino]-4-(3,4-dimethylphenyl)-3-thiophenecarboxylate](/img/structure/B444616.png)
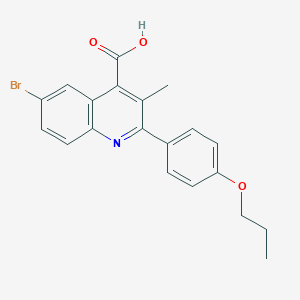
![ETHYL 4-{[(2Z)-3-[(4-FLUOROPHENYL)CARBAMOYL]-2H-CHROMEN-2-YLIDENE]AMINO}BENZOATE](/img/structure/B444619.png)
![2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide](/img/structure/B444620.png)
